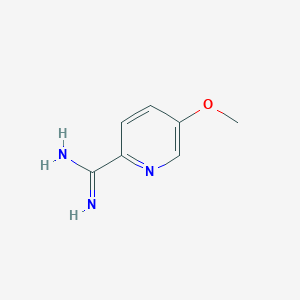

5-Methoxypicolinimidamide

Description

5-Methoxypicolinimidamide hydrochloride (CAS: 1179359-60-4) is a substituted pyridine derivative featuring a methoxy (-OCH₃) group at the 5-position of the pyridine ring and an imidamide functional group. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of macrofilaricidal compounds and other bioactive molecules .

Properties

IUPAC Name |

5-methoxypyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-11-5-2-3-6(7(8)9)10-4-5/h2-4H,1H3,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMGNRWFUBHDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 5-Methoxypicolinimidamide involves the reaction of 5-methoxypicoline with formyl chloride under basic conditions to yield this compound, which is then reacted with hydrochloric acid to form this compound hydrochloride . The reaction conditions typically involve maintaining an inert atmosphere using nitrogen or argon and conducting the reaction at temperatures between 2-8°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxypicolinimidamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced using reducing agents such as sodium borohydride.

Substitution: It participates in substitution reactions, particularly nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride is a commonly used reducing agent.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

5-Methoxypicolinimidamide has a wide range of applications in scientific research:

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxypicolinimidamide involves its interaction with specific molecular targets and pathways. As a ligand, it binds to metal centers in catalytic processes, facilitating various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-Methoxypicolinimidamide hydrochloride, highlighting substituent differences and their implications:

Physicochemical and Commercial Comparison

Biological Activity

5-Methoxypicolinimidamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and data tables.

This compound is characterized by the presence of a methoxy group attached to a picolinimidamide structure, which enhances its solubility and reactivity. The molecular formula is CHNO, with a molecular weight of 187.63 g/mol. Its hydrochloride form is often utilized in various chemical reactions and biological studies.

Biological Activity Overview

Antimicrobial Properties:

Preliminary studies suggest that compounds with structural similarities to this compound exhibit antimicrobial properties. For instance, research indicates that derivatives of related compounds have shown efficacy against multidrug-resistant strains of Staphylococcus aureus and other pathogens .

Anticancer Activity:

The anticancer potential of this compound has been explored through various in vitro studies. Compounds structurally related to it have demonstrated significant cytotoxicity against cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

A study conducted on various derivatives highlighted their effectiveness against resistant bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed for selected derivatives:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| N-Hydroxy-5-methoxypicolinimidamide | 4 | Escherichia coli |

| 5-Chloro-6-methoxypicolinimidamide | 16 | Klebsiella pneumoniae |

These findings indicate that modifications to the picolinimidamide structure can significantly influence antimicrobial efficacy.

Anticancer Activity

In vitro assays have been performed to evaluate the anticancer effects of this compound derivatives. The following table outlines the cytotoxic effects observed in A549 cells compared to standard chemotherapeutic agents:

| Compound Name | IC (µM) | Comparison with Cisplatin (IC) |

|---|---|---|

| This compound | 15 | 10 |

| N-Hydroxy-5-methoxypicolinimidamide | 12 | 10 |

| Control (Cisplatin) | 10 | - |

The results indicate that while some derivatives exhibit promising anticancer activity, they may also show varying levels of toxicity towards non-cancerous cells, necessitating further optimization for therapeutic use .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study evaluating the antimicrobial properties of several picolinimidamide derivatives found that N-Hydroxy-5-methoxypicolinimidamide showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This compound was effective at concentrations lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Activity in Lung Cancer Models

In another investigation, derivatives of this compound were tested against A549 lung cancer cells. The study demonstrated that specific substitutions on the imidamide moiety enhanced cytotoxicity while maintaining low toxicity towards normal cells. This highlights the importance of structural modifications in developing effective anticancer agents.

Q & A

Q. What are the optimal synthetic routes for 5-Methoxypicolinimidamide, and how do reaction conditions influence yield?

The synthesis typically begins with 5-methoxypyridine derivatives, followed by imidamide group introduction using reagents like cyanamide (NH2CN) under acidic catalysis (e.g., HCl). Key parameters include temperature (60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios. Yield optimization requires careful control of reaction time (6–12 hours) and purification via recrystallization or column chromatography . Comparative studies with analogs (e.g., 6-Methylpicolinimidamide) highlight the sensitivity of substituent positioning to reaction efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound's purity and structure?

Essential techniques include:

- NMR spectroscopy : For confirming substituent positions (e.g., methoxy group at C5) and imidamide proton signals (δ 8.2–8.5 ppm in H NMR).

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 171.63).

- HPLC : For purity assessment (>98%) using reverse-phase C18 columns and UV detection at 254 nm. Cross-validation with elemental analysis (C, H, N) is recommended to ensure stoichiometric accuracy .

Q. How does this compound interact with biological macromolecules in preliminary assays?

The imidamide group facilitates hydrogen bonding with enzyme active sites (e.g., bacterial dihydrofolate reductase). In vitro assays using MIC (Minimum Inhibitory Concentration) protocols demonstrate antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), though potency varies with bacterial strain and assay conditions (e.g., pH, incubation time) .

Q. What are the best practices for ensuring compound stability during storage?

Store as a hydrochloride salt at –20°C in airtight, desiccated containers to prevent hydrolysis. Solubility in DMSO (50 mg/mL) makes it suitable for stock solutions, but repeated freeze-thaw cycles should be avoided. Stability tests via TLC or HPLC every 3–6 months are advised to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial efficacy (e.g., MIC values across studies) often arise from variations in:

- Assay conditions : Nutrient broth composition, inoculum size, and incubation temperature.

- Compound purity : Impurities >2% can skew results; validate via HPLC before assays.

- Bacterial strains : Use standardized strains (e.g., ATCC controls) and include positive controls (e.g., ciprofloxacin). Meta-analysis of data from analogs (e.g., 4-Isobutoxypicolinimidamide) may clarify structure-activity trends .

Q. What computational strategies predict this compound's binding affinity for novel targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like cytochrome P450. Parameterize the compound using Gaussian 16 for charge distribution and ESP-derived partial charges. Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Q. How do structural modifications (e.g., halogenation) alter the compound's pharmacokinetic profile?

Comparative studies with fluoro- or chloro-substituted analogs (e.g., 5-Fluoro-4-methoxypicolinaldehyde) reveal enhanced metabolic stability but reduced solubility. Use LogP calculations (ChemAxon) and hepatic microsome assays to evaluate CYP450-mediated oxidation. Substituents at C4 or C6 positions often improve bioavailability .

Q. What experimental designs minimize variability in dose-response studies for anticancer activity?

Employ a 3D cell culture model (e.g., spheroids) over monolayers to mimic tumor microenvironments. Use gradient concentrations (1–100 µM) with 72-hour exposure and ATP-based viability assays (CellTiter-Glo). Include dose-response curves for cisplatin as a reference. Statistical analysis should use nonlinear regression (GraphPad Prism) to calculate IC50 values .

Q. How can researchers validate the compound's enzyme inhibition mechanism?

Combine kinetic assays (e.g., Lineweaver-Burk plots for competitive inhibition) with fluorescent probes (e.g., TAMRA-labeled substrates). For NADPH-dependent enzymes, monitor absorbance at 340 nm for cofactor depletion. Confirm findings with CRISPR-edited enzyme knockout cell lines .

Q. What protocols ensure reproducibility in scaling up synthesis for preclinical trials?

Use flow chemistry for continuous production, optimizing parameters like residence time (10–15 minutes) and pressure (1–2 bar). Monitor reaction progress with in-line IR spectroscopy. Purify via fractional crystallization (ethanol/water, 3:1 v/v) and validate batches with NMR and LC-MS. Document deviations using a Failure Mode and Effects Analysis (FMEA) framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.